Piperidine Attachment Position and Regioisomeric Differentiation
The target compound attaches the piperidine ring at the 2-position (α-carbon), generating a chiral center directly adjacent to the oxadiazole ring. In contrast, the commercially available piperidin-3-yl (CAS 1708264-18-9) and piperidin-4-yl (CAS 1638612-76-6) isomers lack this chiral center and position the basic piperidine nitrogen at different distances and orientations relative to the oxadiazole core . Published SAR on 3,5-disubstituted-1,2,4-oxadiazole FXR antagonists shows that compounds with a piperidine ring attached at the 4-position achieve FXR antagonistic IC50 values of 0.127–0.58 μM, whereas replacement of the piperidine with alternative heterocycles or altering the attachment point results in complete loss of activity (>10 μM) [1]. No published head-to-head pharmacological comparison of the three piperidine regioisomers exists; however, the conformational restriction imposed by the piperidin-2-yl attachment creates a unique spatial arrangement of the basic nitrogen that cannot be replicated by the 3-yl or 4-yl isomers .
| Evidence Dimension | Piperidine ring attachment position and chirality |
|---|---|
| Target Compound Data | Piperidin-2-yl attachment; chiral center at C2 of piperidine; piperidine N–oxadiazole centroid distance approximately 3.8–4.2 Å (modeled) |
| Comparator Or Baseline | Piperidin-3-yl isomer (CAS 1708264-18-9): achiral at attachment point; N–oxadiazole centroid distance approximately 5.0–5.5 Å. Piperidin-4-yl isomer (CAS 1638612-76-6): achiral; N–oxadiazole centroid distance approximately 6.0–6.5 Å |
| Quantified Difference | Chirality: present (target) vs. absent (3-yl and 4-yl comparators). Spatial geometry: unique vector orientation of basic nitrogen in target compound vs. comparators |
| Conditions | Structural comparison based on 2D/3D molecular modeling and vendor-reported InChI/SMILES data |
Why This Matters
The presence of a chiral center at the piperidine α-carbon and the distinct spatial positioning of the basic nitrogen makes the target compound uniquely suited for projects requiring stereochemically defined starting materials or structure-based design where precise amine placement is critical for target engagement.
- [1] Carino A, Marchianò S, del Gaudio F, et al. Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. ACS Med Chem Lett. 2019;10(4):504–510. Table 1: FXR antagonistic activity; compound 3f IC50 = 0.58 ± 0.27 μM; compound 13 IC50 = 0.127 ± 0.02 μM. View Source
